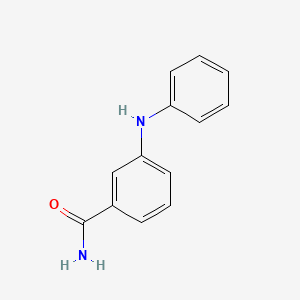![molecular formula C15H15N3O B7590551 N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7590551.png)
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide, also known as MIPT, is a synthetic compound that belongs to the indole family. It is a research chemical that is commonly used in scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide acts as a partial agonist at the serotonin receptor, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide also has affinity for other serotonin receptors, including 5-HT1A and 5-HT2C, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide has been shown to increase the release of serotonin and other neurotransmitters in the brain, leading to changes in mood, perception, and behavior. N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide also has effects on other physiological systems, including the cardiovascular and immune systems.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide in scientific studies is its specificity for serotonin receptors, which allows for targeted investigation of the role of these receptors in various physiological and pathological processes. However, N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide also has limitations, including its potential for off-target effects and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several potential future directions for research involving N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide. One area of interest is the development of more selective and potent serotonin receptor agonists for use in treating psychiatric and neurological disorders. Another area of interest is the investigation of the potential anticancer properties of N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide and related compounds. Additionally, further studies are needed to fully elucidate the mechanism of action and physiological effects of N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide.
Synthesis Methods
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide can be synthesized through a multi-step process involving the reaction of indole with pyrrole-2-carboxylic acid and subsequent reduction and acylation reactions. The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide requires specialized equipment and expertise in organic chemistry.
Scientific Research Applications
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications, including its ability to act as a serotonin receptor agonist and its potential use in treating anxiety, depression, and other psychiatric disorders. N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-7-12-8-11(4-5-13(12)18-10)9-17-15(19)14-3-2-6-16-14/h2-8,16,18H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBDLUFZYCKLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


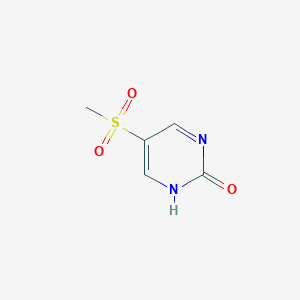
![1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)
![4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)

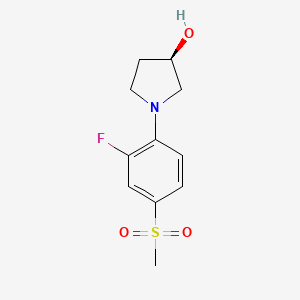
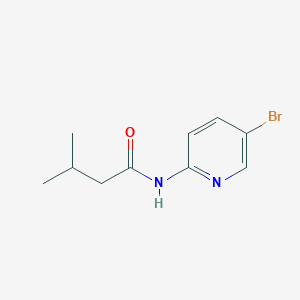
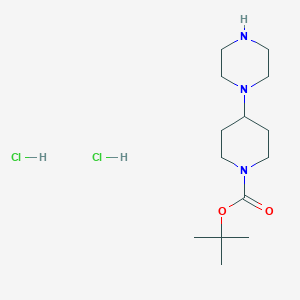
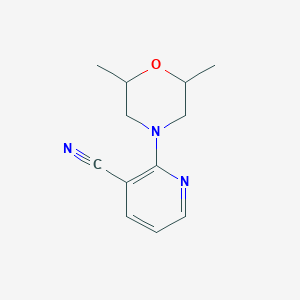
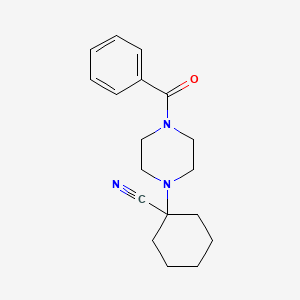
![2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide](/img/structure/B7590554.png)
![Thiophene-2-carboxylic acid [(E)-2-bromo-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide](/img/structure/B7590566.png)
